2,2'-Bipyridine, 6-(3,5-dimethyl-1H-pyrazol-1-yl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2’-Bipyridine, 6-(3,5-dimethyl-1H-pyrazol-1-yl) is a complex organic compound that has garnered significant interest in the field of coordination chemistry. This compound is known for its ability to form stable complexes with various metal ions, making it a valuable ligand in numerous chemical applications. The presence of both bipyridine and pyrazole moieties in its structure enhances its binding capabilities and selectivity towards specific metal ions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-Bipyridine, 6-(3,5-dimethyl-1H-pyrazol-1-yl) typically involves the reaction of 2,2’-bipyridine with 3,5-dimethyl-1H-pyrazole under specific conditions. One common method includes the use of a palladium-catalyzed cross-coupling reaction, such as the Suzuki or Stille coupling, to form the desired product . The reaction conditions often involve the use of a base, such as potassium carbonate, and a solvent like dimethylformamide (DMF) or toluene, under an inert atmosphere to prevent oxidation .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing continuous flow processes to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
2,2’-Bipyridine, 6-(3,5-dimethyl-1H-pyrazol-1-yl) undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different oxidation states, which are useful in redox chemistry.
Reduction: It can also undergo reduction reactions, often facilitated by reducing agents like sodium borohydride.
Substitution: The compound can participate in substitution reactions, where one of its functional groups is replaced by another group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various bases and acids to facilitate substitution reactions . The conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield higher oxidation state complexes, while reduction can produce lower oxidation state species .
Scientific Research Applications
2,2’-Bipyridine, 6-(3,5-dimethyl-1H-pyrazol-1-yl) has a wide range of applications in scientific research:
Mechanism of Action
The mechanism by which 2,2’-Bipyridine, 6-(3,5-dimethyl-1H-pyrazol-1-yl) exerts its effects is primarily through its ability to coordinate with metal ions. The bipyridine and pyrazole moieties provide multiple binding sites, allowing the compound to form stable chelates with metals. This coordination can alter the electronic properties of the metal center, influencing its reactivity and interactions with other molecules . The molecular targets and pathways involved depend on the specific metal ion and the context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
2,2’-Bipyridine: A simpler analog that lacks the pyrazole moiety, making it less selective in metal binding.
1,10-Phenanthroline: Another bidentate ligand with a similar binding mode but different electronic properties.
2,2’-Bipyridine, 6-methyl: A derivative with a methyl group instead of the pyrazole moiety, affecting its binding affinity and selectivity.
Uniqueness
2,2’-Bipyridine, 6-(3,5-dimethyl-1H-pyrazol-1-yl) is unique due to the presence of both bipyridine and pyrazole moieties, which enhance its binding capabilities and selectivity towards specific metal ions. This makes it a valuable ligand in various applications, particularly in the separation of actinides and lanthanides .
Properties
Molecular Formula |
C15H14N4 |
---|---|
Molecular Weight |
250.30 g/mol |
IUPAC Name |
2-(3,5-dimethylpyrazol-1-yl)-6-pyridin-2-ylpyridine |
InChI |
InChI=1S/C15H14N4/c1-11-10-12(2)19(18-11)15-8-5-7-14(17-15)13-6-3-4-9-16-13/h3-10H,1-2H3 |
InChI Key |
FKIBLHMXDWDBMT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NN1C2=CC=CC(=N2)C3=CC=CC=N3)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.